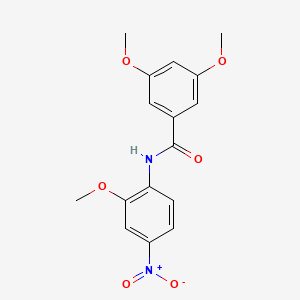

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Description

3,5-Dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group and a 2-methoxy-4-nitrophenylamine moiety.

Properties

IUPAC Name |

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-12-6-10(7-13(9-12)23-2)16(19)17-14-5-4-11(18(20)21)8-15(14)24-3/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSQZURFKDSKGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-methoxy-4-nitroaniline. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in appropriate solvents.

Major Products

Oxidation: Formation of 3,5-diformyl-N-(2-methoxy-4-nitrophenyl)benzamide or 3,5-dicarboxy-N-(2-methoxy-4-nitrophenyl)benzamide.

Reduction: Formation of 3,5-dimethoxy-N-(2-methoxy-4-aminophenyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Electron-withdrawing vs.

- Heterocyclic extensions : Compounds with pyrimidine or quinazolinyl groups (e.g., ) exhibit enhanced biological activity due to increased π-π stacking or hydrogen-bonding capabilities, suggesting that the target compound’s nitro group could be strategically modified for similar effects.

Spectroscopic Data :

Enzyme Inhibition :

- Analogs with acylated amino groups (e.g., 2-acylaminobenzoic acids) show PCAF HAT inhibitory activity (~60–79% at 100 μM), suggesting that the target compound’s nitro group may enhance binding to similar enzyme pockets .

Structural Insights :

- Crystallographic studies using SHELX software () confirm that methoxy and nitro groups influence molecular packing and hydrogen-bonding networks, which are critical for stability and activity.

Biological Activity

3,5-Dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from appropriate benzoyl chlorides and amines. The presence of methoxy and nitro groups on the aromatic rings is crucial for its biological activity. The compound's structure can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 318.33 g/mol

- Functional Groups : Methoxy (-OCH), Nitro (-NO), Amide (-C(O)NH)

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that can interact with cellular components.

- Modulation of Signaling Pathways : The compound may alter pathways related to cell proliferation and apoptosis.

The following table summarizes the anticancer activity observed in various studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 8.7 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 6.3 | Modulation of signaling pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amide functional group facilitates hydrogen bonding with biological targets, enhancing its interaction with proteins involved in cell signaling.

- Reactive Intermediate Formation : The bioreduction of the nitro group leads to the formation of reactive species that can damage cellular macromolecules.

- Influence on Biochemical Pathways : The compound affects multiple pathways related to inflammation, pain perception, and microbial growth.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy Assessment : Another study published in the Journal of Antimicrobial Chemotherapy found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.